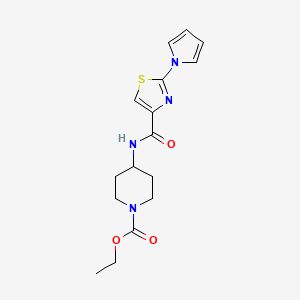

ethyl 4-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)piperidine-1-carboxylate is a chemical compound . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole has become an important synthon in the development of new drugs .

Synthesis Analysis

The synthesis of similar compounds involves a tandem reaction involving a subsequent formation of first the thiazole and then the triazine ring upon the addition of phenacyl bromide to a product of the condensation reaction between ethyl 2-formyl-1 H -pyrrole- 1-carboxylate and thiosemicarbazide . The tandem cyclization step was completed in just 30 minutes .Molecular Structure Analysis

The molecular structure of this compound can be represented by the Inchi Code: 1S/C10H10N2O2S/c1-2-14-9 (13)8-7-15-10 (11-8)12-5-3-4-6-12/h3-7H,2H2,1H3 . This indicates that the compound contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 222.27 . It is a solid at room temperature . The compound is highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen

Antituberculosis Activity

A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and evaluated for their antituberculosis activity. The promising compound among these, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, showed significant activity against Mycobacterium tuberculosis, indicating potential applications in developing antituberculosis agents. This finding highlights the compound's importance in medicinal chemistry, particularly in the design of new drugs to combat tuberculosis (Jeankumar et al., 2013).

Hypoglycemic Activity

A novel N-(pyrimidin-4-yl)thiazol-2-amine derivative was synthesized, exhibiting potent dual-acting hypoglycemic effects by activating both glucokinase (GK) and PPARγ. This compound, when administered orally to normal mice, significantly reduced glucose levels after oral glucose loading, suggesting its potential as a therapeutic agent for managing blood sugar levels in diabetes (Song et al., 2011).

Anticancer Activity

A study explored the sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluating them as anticancer agents. Several derivatives were synthesized, and among them, specific compounds demonstrated low IC50 values, indicating strong anticancer potential relative to doxorubicin, a reference anticancer drug. This research provides insight into the development of new anticancer agents with potentially enhanced efficacy and reduced side effects (Rehman et al., 2018).

Antimicrobial Activity

Synthesis of new pyridine derivatives incorporating 2-amino substituted benzothiazoles and pyridine carboxylic acids led to the development of compounds with variable and modest antimicrobial activity against several strains of bacteria and fungi. This research underscores the potential of such compounds in contributing to the discovery of new antimicrobial agents, addressing the ongoing challenge of antibiotic resistance (Patel et al., 2011).

Eigenschaften

IUPAC Name |

ethyl 4-[(2-pyrrol-1-yl-1,3-thiazole-4-carbonyl)amino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S/c1-2-23-16(22)20-9-5-12(6-10-20)17-14(21)13-11-24-15(18-13)19-7-3-4-8-19/h3-4,7-8,11-12H,2,5-6,9-10H2,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUBQLBAUJMWGAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=O)C2=CSC(=N2)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2668127.png)

![2-[1-(2-Methoxyethyl)benzimidazol-2-yl]-N-methylethanamine;dihydrochloride](/img/structure/B2668128.png)

![4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]morpholine](/img/structure/B2668136.png)

![N-(3-acetylphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2668138.png)

![2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2668144.png)

![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B2668147.png)

![2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2668148.png)